2-(3-Pyridylmethyl)cyclopentanone
Description
2-(3-Pyridylmethyl)cyclopentanone is a cyclopentanone derivative substituted with a 3-pyridylmethyl group at the 2-position.
Properties
CAS No. |
13640-52-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10H,1,4-5,7H2 |
InChI Key |
LCTZYWVQPZZJMG-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CN=CC=C2 |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CN=CC=C2 |
Synonyms |
2-(3-Pyridylmethyl)cyclopentanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-inflammatory and Anticancer Activity: Benzylidene Cyclopentanones
Benzylidene-substituted cyclopentanones (e.g., I4, I12, and II3) act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), with II3 showing 95.8% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to ibuprofen .
Table 2: Anti-inflammatory and Anticancer Profiles
| Compound | COX/5-LO Inhibition (%) | Anticancer Activity (IC₅₀, L1210 cells) |
|---|---|---|
| II3 | 95.8 (edema inhibition) | 2.93 μM |
| I12 | 87.6 | 18.06 μM |
| 2-(3-Pyridylmethyl)cyclopentanone | Theoretical potential | No data available |
Physicochemical and Industrial Properties
- Nectaryl (2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]cyclopentanone): Used in fragrances for its fruity, peach-like odor. The bulky cyclohexenyl propyl group enhances volatility and aroma stability .
- 2-(3-Methyl-2-butenyl)cyclopentanone: A prenyl-substituted derivative with a green, fatty odor. Its lower molecular weight (152.24 g/mol) compared to Nectaryl contributes to higher volatility .
- This compound: The pyridine ring likely reduces volatility and increases polarity, making it more suitable for pharmaceutical applications than fragrances.
Table 3: Physicochemical Comparison
*Calculated based on structure.
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